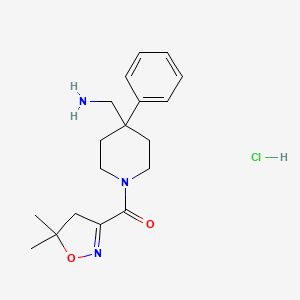

(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride

Description

“(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride” is a synthetic small molecule featuring a piperidine backbone substituted with an aminomethyl group, a phenyl ring, and a methanone-linked 5,5-dimethyl-4,5-dihydroisoxazole moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C18H26ClN3O2 |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H |

InChI Key |

SDYVBSKKZDAEGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=NO1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperidine Core

The core structure, 4-phenylpiperidine , is synthesized via well-established routes such as:

- Reductive amination of phenylketones with ammonia or primary amines.

- Cyclization of amino alcohols or amino acids derivatives under acidic or basic conditions.

Phenylacetaldehyde + Ammonia → 4-Phenylpiperidine (via reductive amination)

Hydrogenation over palladium catalysts (Pd/C) in methanol or ethanol at ambient temperatures is common to reduce intermediates to the piperidine ring.

Introduction of the Aminomethyl Group

The aminomethyl group at the 4-position is introduced via:

- Formylation followed by reductive amination , where formaldehyde reacts with the amine to form a methylol intermediate, which is then reduced.

- Use of N-protected amino derivatives to prevent side reactions, followed by deprotection.

- Formaldehyde (37% aqueous solution)

- Reductive agents such as sodium cyanoborohydride or catalytic hydrogenation.

Synthesis of the 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl Moiety

This heterocyclic fragment is typically synthesized via:

- Oxidation of hydroxylamines or cyclization of α-hydroxy ketones with hydroxylamine derivatives.

- Reaction of methyl-substituted acetoacetic derivatives with hydroxylamine hydrochloride under reflux conditions.

Methyl-substituted α-ketoester + hydroxylamine hydrochloride → 5,5-dimethyl-4,5-dihydroisoxazol-3-yl derivative

Conditions involve refluxing in ethanol or methanol with acid catalysts (e.g., acetic acid).

Coupling of Fragments

The coupling involves nucleophilic substitution reactions:

- Activation of the amino group on the piperidine with suitable electrophiles.

- Nucleophilic attack on the isoxazolyl derivative to form the methanone linkage.

This step often employs coupling reagents such as:

Final Salt Formation

The last step involves:

- Treatment of the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ether, ethanol).

- Precipitation of the hydrochloride salt, which is filtered, washed, and dried.

Representative Data Table of Preparation Conditions

Additional Considerations and Optimization

- Reaction Purity: Use of recrystallization and chromatography to purify intermediates.

- Reaction Monitoring: TLC, NMR, and IR spectroscopy to confirm intermediate formation.

- Yield Optimization: Control of temperature, pH, and reaction time to maximize yield and minimize side products.

- Safety Precautions: Handling of hazardous reagents like formaldehyde, cyanides, and acids with appropriate protective measures.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include oxazolone derivatives, reduced piperidine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the phenyl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other piperidine-based methanones, such as 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9), described in . Key differences lie in the substituents attached to the methanone group:

- Target compound: 5,5-dimethyl-4,5-dihydroisoxazol-3-yl (a cyclic enol ether with two methyl groups).

- Analog in : Pyridin-4-yl (a nitrogen-containing aromatic ring).

These structural distinctions influence electronic properties, steric bulk, and hydrogen-bonding capabilities.

Physicochemical Properties

| Property | Target Compound | 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride |

|---|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₂·HCl | C₁₂H₁₇N₃O·2HCl |

| Molecular Weight | 380.33 g/mol (base: 343.87 + HCl: 36.46) | 292.2 g/mol |

| Substituent | 5,5-dimethyl-4,5-dihydroisoxazol-3-yl | Pyridin-4-yl |

| Solubility | Likely moderate in polar solvents (enhanced by HCl salt) | Not explicitly reported; pyridine may increase polarity |

| Stability | Dihydroisoxazole may hydrolyze under acidic conditions | Pyridine ring is chemically stable |

However, the dihydroisoxazole’s susceptibility to hydrolysis could limit its stability in acidic environments .

Pharmacological and Toxicological Profiles

While direct pharmacological data for the target compound are unavailable in the evidence, insights can be inferred from its structural class:

- Piperidine derivatives : Often exhibit affinity for CNS targets (e.g., sigma-1 receptors, opioid receptors).

- Dihydroisoxazole moiety : May modulate selectivity for enzymes or receptors requiring oxygen-based interactions.

In contrast, the pyridine-containing analog in lacks explicit toxicity classification under GHS but shares handling precautions typical of laboratory chemicals (e.g., eye protection, ventilation). The target compound’s hydrochloride salt form may reduce volatility compared to free bases, aligning with safer handling protocols .

Biological Activity

The compound (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride represents a novel synthetic organic molecule with potential therapeutic applications. Its structure incorporates both a piperidine ring and an isoxazole moiety, which may contribute to its biological activity. This article compiles current research findings, case studies, and comparative data regarding the compound's biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 351.87 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating biological assays and potential therapeutic uses.

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Contributes to neuropharmacological effects |

| Isoxazole Moiety | Potential role in anti-inflammatory activity |

| Aminomethyl Group | Enhances interaction with biological targets |

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following sections detail the potential pharmacological effects of this compound.

Antidepressant and Analgesic Effects

Compounds structurally related to (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride have shown antidepressant and analgesic properties. For instance:

- 1-(4-Aminobutyl)-4-(phenyl)piperidine : Exhibits antidepressant effects.

- 2-(Aminomethyl)-3-(dimethylamino)benzamide : Demonstrates analgesic activity.

Neuroprotective Properties

Research suggests that the unique combination of piperidine and isoxazole structures may lead to neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from damage caused by oxidative stress and apoptosis.

Case Studies and Comparative Analysis

Several studies have investigated compounds with similar structures to assess their biological profiles. Below is a table summarizing notable findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Aminobutyl)-4-(phenyl)piperidine | Piperidine ring with longer alkyl chain | Antidepressant properties |

| 2-(Aminomethyl)-3-(dimethylamino)benzamide | Aromatic amine structure | Analgesic effects |

| 1-(2-Hydroxyethyl)-4-(phenyl)piperidine | Hydroxyethyl substituent | Potential neuroprotective effects |

The mechanisms through which (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride may exert its biological effects include:

- Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine receptors.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Cell Growth Inhibition : Inducing apoptosis in cancerous cells, similar to findings observed in related compounds .

Future Directions in Research

Further pharmacological studies are essential to fully elucidate the biological activity of this compound. Potential areas for future research include:

- In vitro and in vivo Studies : To assess the efficacy and safety profile.

- Mechanistic Studies : To clarify the specific pathways involved in its biological activity.

- Comparative Studies : To evaluate its effectiveness against existing therapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.